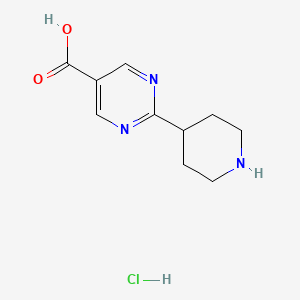

2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride

描述

2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a piperidine ring at position 2 and a carboxylic acid group at position 4. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or enzymes due to the piperidine moiety’s ability to cross the blood-brain barrier .

属性

IUPAC Name |

2-piperidin-4-ylpyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNAFXYFJWVRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447607-42-2 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

化学反应分析

O-Acylation and Rearrangement

Pyrimidine N-oxides derived from this compound undergo O-acylation with carboxylic acid anhydrides (e.g., acetic anhydride) to form intermediates that rearrange via Boekelheide-type mechanisms. This reaction produces acetoxymethyl derivatives and side products under radical-involving pathways (Table 1).

Table 1: O-Acylation Reactions

Mechanistic Insights :

-

Step 1 : O-acylation of the N-oxide forms an intermediate (In-1), which deprotonates to an exo-methylene species (In-2).

-

Step 2 : In-2 undergoes -sigmatropic rearrangement or dissociates into radicals (In-5), leading to products or dimers (5) .

Nucleophilic Substitution

The pyrimidine ring participates in nucleophilic substitution, particularly at activated positions. For example, pyridine N-oxides react with trimethylsilyl cyanide (TMSCN) to introduce cyano groups (Table 2).

Table 2: Substitution Reactions

| Substrate/Reagent | Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|---|

| Pyrimidine N-oxide + TMSCN | Nucleophilic substitution | Cyano-substituted pyrimidines | Moderate |

Example :

-

Oxidation of the pyrimidine ring with mCPBA forms N-oxides, which undergo substitution with TMSCN to yield cyano derivatives .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification and amidation, enabling derivatization for pharmacological applications (Table 3).

Table 3: Carboxylic Acid Reactions

Case Study :

-

Coupling with 4-chlorobenzylamine via EDCI/HOBt forms amides with potent PKB inhibitory activity (IC<sub>50</sub> < 10 nM) .

Radical-Mediated Reactions

Under oxidative or thermal conditions, radical intermediates form, leading to dimerization or side products (Table 4).

Table 4: Radical Pathways

| Conditions | Major Products | Role of Additives | Source |

|---|---|---|---|

| Thermal decomposition | Dimer (5) | Tributyltin hydride increases yield | |

| Air exposure | Oxidized derivatives | Stabilizes radical intermediates |

Key Finding :

Reduction and Oxidation

The piperidine and pyrimidine moieties undergo redox transformations:

-

Reduction : LiAlH<sub>4</sub> reduces carboxylic acid to alcohol (hypothetical pathway based on analog data).

-

Oxidation : mCPBA oxidizes tertiary amines to N-oxides, enabling further reactivity .

Critical Considerations

科学研究应用

Medicinal Chemistry Applications

The compound has been identified as a significant player in the development of inhibitors targeting specific pathways in cancer treatment. Notably, it has been found to act as an effective inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), which is implicated in the regulation of the ERK/MAPK signaling pathway. This pathway is critical for cellular proliferation and survival, making SHP2 antagonists valuable for treating hyperproliferative diseases such as cancer .

Inhibition Mechanisms

Research indicates that compounds similar to 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride exhibit high selectivity over other targets, reducing the risk of cardiotoxicity associated with some existing SHP2 inhibitors . The pharmacokinetic properties of these compounds are also enhanced, demonstrating lower IC50 values, which indicates greater potency in inhibiting target enzymes.

Anti-Fibrotic Activity

In addition to its anti-cancer properties, derivatives of pyrimidine compounds have shown promise in treating fibrosis. For example, studies on related compounds have demonstrated their ability to inhibit collagen synthesis, suggesting potential applications in managing fibrotic diseases . The mechanism typically involves modulation of transforming growth factor-beta (TGF-β) signaling pathways, which are crucial in fibrosis development.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been explored extensively. A notable approach involves parallel synthesis techniques that allow for the rapid development of various substituted pyrimidine derivatives. This method not only increases efficiency but also facilitates the exploration of structure-activity relationships (SAR) that can lead to more potent analogs .

Case Studies

- SHP2 Inhibition : A study highlighted the effectiveness of novel carboxamide-pyrimidine derivatives as SHP2 antagonists, showcasing their potential in treating cancers characterized by aberrant SHP2 activity .

- Anti-Fibrosis Research : Another investigation into related pyrimidine derivatives revealed their capacity to inhibit collagen production in vitro, indicating their potential as anti-fibrotic agents .

- PKB Inhibition : Compounds derived from similar structures have been optimized to selectively inhibit protein kinase B (PKB), which is frequently deregulated in cancer. These inhibitors have demonstrated significant activity against human tumor xenografts, emphasizing their therapeutic potential .

作用机制

The mechanism of action of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural Comparison of Pyrimidine Derivatives

Pharmacological and Physicochemical Properties

- Bioactivity : Piperidine-containing analogs (e.g., LY2409881 hydrochloride) often target kinases or GPCRs due to their amine functionality . In contrast, 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid HCl may exhibit altered receptor affinity due to the methylpiperazine group’s basicity .

- Solubility : Hydrochloride salts (e.g., 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid HCl) generally exhibit higher aqueous solubility than free bases, critical for in vivo applications .

Key Research Findings

- Electron Effects : Trifluoromethyl and chloro substituents () increase electrophilicity, whereas piperidine/pyrrolidine groups () donate electrons, altering interaction with biological targets .

生物活性

2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety, which is known to influence its biological activity. The presence of the carboxylic acid group enhances solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways.

- Cytotoxicity : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and pyrimidine rings can significantly impact biological activity. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain bacteria |

| Alteration of piperidine substituents | Enhanced selectivity towards specific receptors |

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial activity.

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.

- Cytotoxicity Against Cancer Cell Lines : In a recent study, the compound exhibited IC50 values of 15 µM against HeLa cells and 20 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Key findings include:

- Bioavailability : Following oral administration, bioavailability was approximately 31.8%.

- Metabolism : The compound showed moderate metabolic stability with a clearance rate of 82.7 mL/h/kg.

常见问题

Q. What are the recommended safety protocols for handling 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride in laboratory settings?

While direct safety data for this compound is limited, analogous piperidine-pyrimidine hydrochlorides (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) suggest standard precautions:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation .

- Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

- No specific GHS classification is reported, but treat as a potential irritant due to structural similarities to classified compounds .

Q. How can researchers synthesize this compound?

Synthesis typically involves multi-step organic reactions:

- Step 1 : Coupling piperidine-4-amine with a pyrimidine carboxylic acid derivative (e.g., via EDC/HOBt-mediated amidation).

- Step 2 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or dichloromethane) .

- Purification : Recrystallization or column chromatography (silica gel, methanol/dichloromethane gradient) to achieve ≥95% purity .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR : Confirm structure via - and -NMR (e.g., piperidine protons at δ 1.5–3.0 ppm; pyrimidine carbons at δ 150–160 ppm) .

- HPLC : Assess purity using a C18 column, UV detection at 254 nm, and acetonitrile/water mobile phase .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Solubility Testing : Perform systematic assays in DMSO, water, and ethanol at varying pH (e.g., pH 2–7 for hydrochloride salt stability) .

- Stability Studies : Use accelerated degradation conditions (40°C/75% RH) with HPLC monitoring to identify decomposition pathways .

- Cross-Validate Data : Compare results with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to infer trends .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Reaction Optimization : Use DoE (Design of Experiments) to adjust parameters (temperature, solvent ratio, catalyst loading). For example, dichloromethane with NaOH improves coupling efficiency .

- Salt Formation Control : Monitor HCl addition stoichiometry to avoid excess acid, which can hydrolyze the pyrimidine ring .

- Crystallization Tuning : Seed with pure hydrochloride crystals and control cooling rates to enhance crystal uniformity .

Q. How does the piperidine-pyrimidine scaffold influence biological activity in drug discovery?

- Target Binding : The piperidine moiety often interacts with hydrophobic pockets in enzymes (e.g., kinases), while the pyrimidine acts as a hydrogen-bond acceptor .

- SAR Studies : Modify substituents on the pyrimidine ring (e.g., chloro, methyl groups) to enhance potency or selectivity. For example, 4-chloro analogs show improved metabolic stability .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like PI3K or EGFR .

Q. What are the critical considerations for validating this compound’s purity in pharmacokinetic studies?

- Impurity Profiling : Identify by-products (e.g., dechlorinated analogs) via LC-MS/MS .

- Chiral Purity : Use chiral HPLC (Chiralpak AD-H column) if stereocenters are present .

- Batch Consistency : Ensure inter-batch variability <5% via QC protocols (e.g., ICP-MS for heavy metals) .

Contradictions and Troubleshooting

Q. Why might conflicting data arise in toxicity assessments of piperidine-pyrimidine derivatives?

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or exposure times can alter IC values .

- Salt Form Interference : Hydrochloride counterions may affect solubility, leading to false negatives in cytotoxicity assays .

- Mitigation : Standardize protocols (e.g., MTT assay at 48h exposure) and include control compounds with known toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。